molecular formula C9H8N6O3 B5862363 N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide

N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide

Cat. No.: B5862363
M. Wt: 248.20 g/mol
InChI Key: IWGZRESKZKWXII-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a nitrophenyl group attached to an acetamide moiety, which is further linked to a tetrazole ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Nitration of Phenyl Acetamide: The starting material, phenyl acetamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Formation of Tetrazole Ring: The nitrated product is then reacted with sodium azide and ammonium chloride under reflux conditions to form the tetrazole ring.

    Coupling Reaction: Finally, the tetrazole-containing intermediate is coupled with an appropriate acylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Cyclization: Various cyclizing agents, depending on the desired product.

Major Products

    Reduction: Formation of N-(3-aminophenyl)-2-(tetrazol-1-yl)acetamide.

    Substitution: Formation of substituted acetamides with different functional groups.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-2-(tetrazol-1-yl)acetamide: Similar structure but with the nitro group at the para position.

    N-(3-nitrophenyl)-2-(triazol-1-yl)acetamide: Similar structure but with a triazole ring instead of a tetrazole ring.

Uniqueness

N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide is unique due to the specific positioning of the nitro group and the presence of the tetrazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O3/c16-9(5-14-6-10-12-13-14)11-7-2-1-3-8(4-7)15(17)18/h1-4,6H,5H2,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGZRESKZKWXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329957
Record name N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400070-22-6
Record name N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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